7-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-one
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Overview
Description
7-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a bromophenyl group, a butyl chain, and a chromen-2-one core structure. It has a molecular formula of C21H19BrO4 and a molecular weight of 415.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromophenylacetic acid and 4-butyl-8-methyl-2H-chromen-2-one.
Esterification: The 4-bromophenylacetic acid is esterified with an appropriate alcohol to form the corresponding ester.
Condensation Reaction: The ester is then subjected to a condensation reaction with 4-butyl-8-methyl-2H-chromen-2-one in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
7-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 7-[2-(4-bromophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one
- 7-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-2H-chromen-2-one
Uniqueness
Compared to similar compounds, 7-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the butyl and methyl groups, along with the bromophenyl moiety, may enhance its lipophilicity and biological activity.
Properties
Molecular Formula |
C22H21BrO4 |
---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
7-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-8-methylchromen-2-one |
InChI |
InChI=1S/C22H21BrO4/c1-3-4-5-16-12-21(25)27-22-14(2)20(11-10-18(16)22)26-13-19(24)15-6-8-17(23)9-7-15/h6-12H,3-5,13H2,1-2H3 |
InChI Key |
IYVUKTLHBLIAEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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